

# Potential research areas involving 2-Amino-6-bromophenol

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## Compound of Interest

Compound Name: 2-Amino-6-bromophenol

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An In-depth Technical Guide to Potential Research Areas Involving **2-Amino-6-bromophenol**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-Amino-6-bromophenol** is an aromatic organic compound that serves as a highly versatile and valuable building block in synthetic chemistry. Its unique structure, featuring amino, hydroxyl, and bromo functional groups on a benzene ring, provides multiple reactive sites for chemical modification. This allows for the construction of complex molecular architectures, particularly heterocyclic systems and substituted aromatic compounds. Consequently, **2-Amino-6-bromophenol** is a key intermediate in the development of novel pharmaceuticals, agrochemicals, dyes, and advanced materials. This guide explores the core physicochemical properties, potential research applications, and detailed experimental protocols involving this compound.

## Physicochemical and Spectroscopic Data

The fundamental properties of **2-Amino-6-bromophenol** are summarized below. Understanding these characteristics is crucial for its handling, storage, and application in experimental settings.

Table 1: Physicochemical Properties of **2-Amino-6-bromophenol**

Property	Value	Reference
CAS Number	28165-50-6	[1][2][3]
Molecular Formula	C <sub>6</sub> H <sub>6</sub> BrNO	[1][2][3]
Molecular Weight	188.02 g/mol	[1][2][3]
Appearance	Solid	[3]
Melting Point	83-84°C	[4]
Storage Temperature	2-8°C	[4]
SMILES String	Nc1cccc(Br)c1O	[3]

| InChI Key | LOBRHADLNRMHOO-UHFFFAOYSA-N |[3] |

Table 2: Typical Spectroscopic Data

Spectroscopy	Characteristic Peaks
<sup>1</sup> H NMR	<b>Chemical shifts corresponding to aromatic protons, as well as broad signals for the -NH<sub>2</sub> and -OH protons. The positions of the aromatic protons are influenced by the electronic effects of the three different substituents.</b>
<sup>13</sup> C NMR	Signals for six distinct aromatic carbons, with chemical shifts influenced by the attached functional groups. The carbon attached to the bromine will be shifted, as will the carbons bonded to the electron-donating -NH <sub>2</sub> and -OH groups.

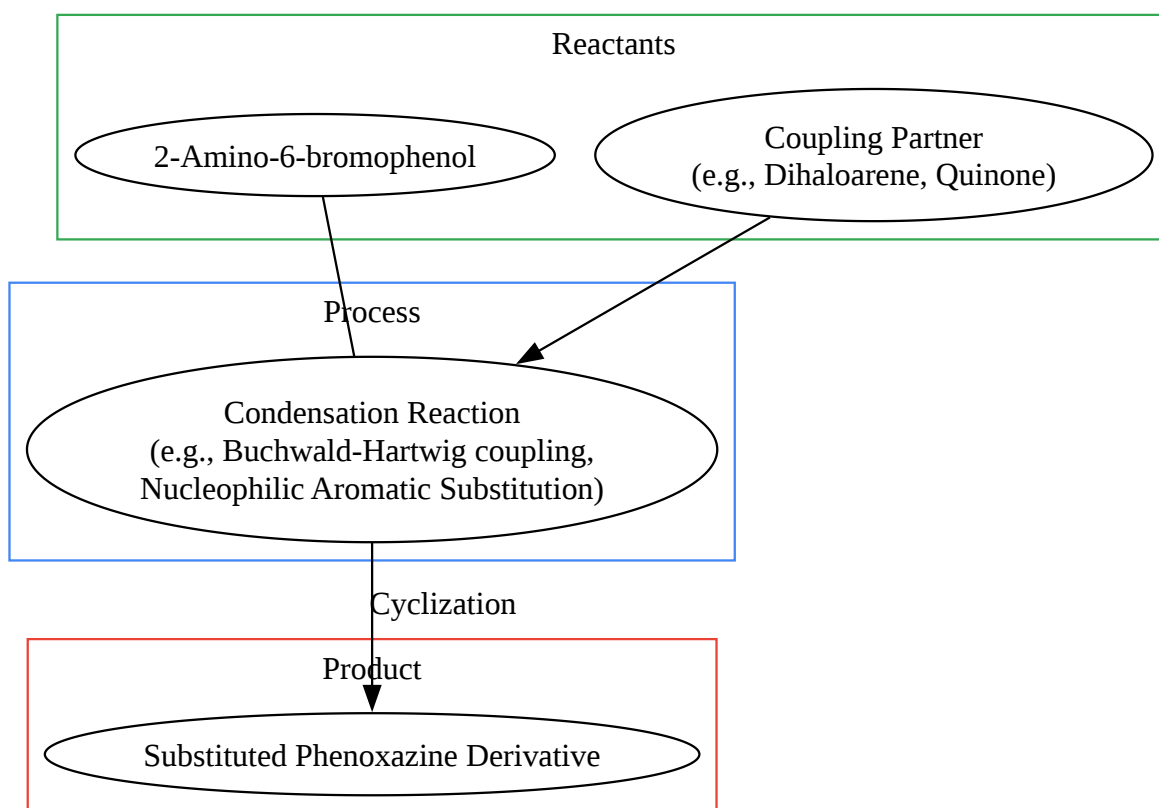
| IR Spectroscopy | Characteristic absorption bands for O-H stretching (around 3300-3400 cm<sup>-1</sup>), N-H stretching of the primary amine (two bands in the 3300-3500 cm<sup>-1</sup> region), C-N stretching, and C-Br stretching. The broadness of the O-H peak may indicate hydrogen bonding.[5] |

## Core Research Areas and Opportunities

The trifunctional nature of **2-Amino-6-bromophenol** opens up several promising avenues for research and development.

### Synthesis of Heterocyclic Compounds: Phenoxazines

A primary application of **2-Amino-6-bromophenol** is in the synthesis of phenoxazines and their derivatives. Phenoxazines are a class of tricyclic heterocyclic compounds with significant interest due to their applications in materials science and pharmacology.[6] They are used as building blocks for organic light-emitting diodes (OLEDs), dye-sensitized solar cells, and fluorescent probes.[4][6] The synthesis typically involves the condensation of an o-aminophenol with a suitable coupling partner, such as a quinone or a di-haloarene.[6][7]



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Diagram 1: General Synthesis of Phenoxazine Core

## Medicinal Chemistry and Drug Development

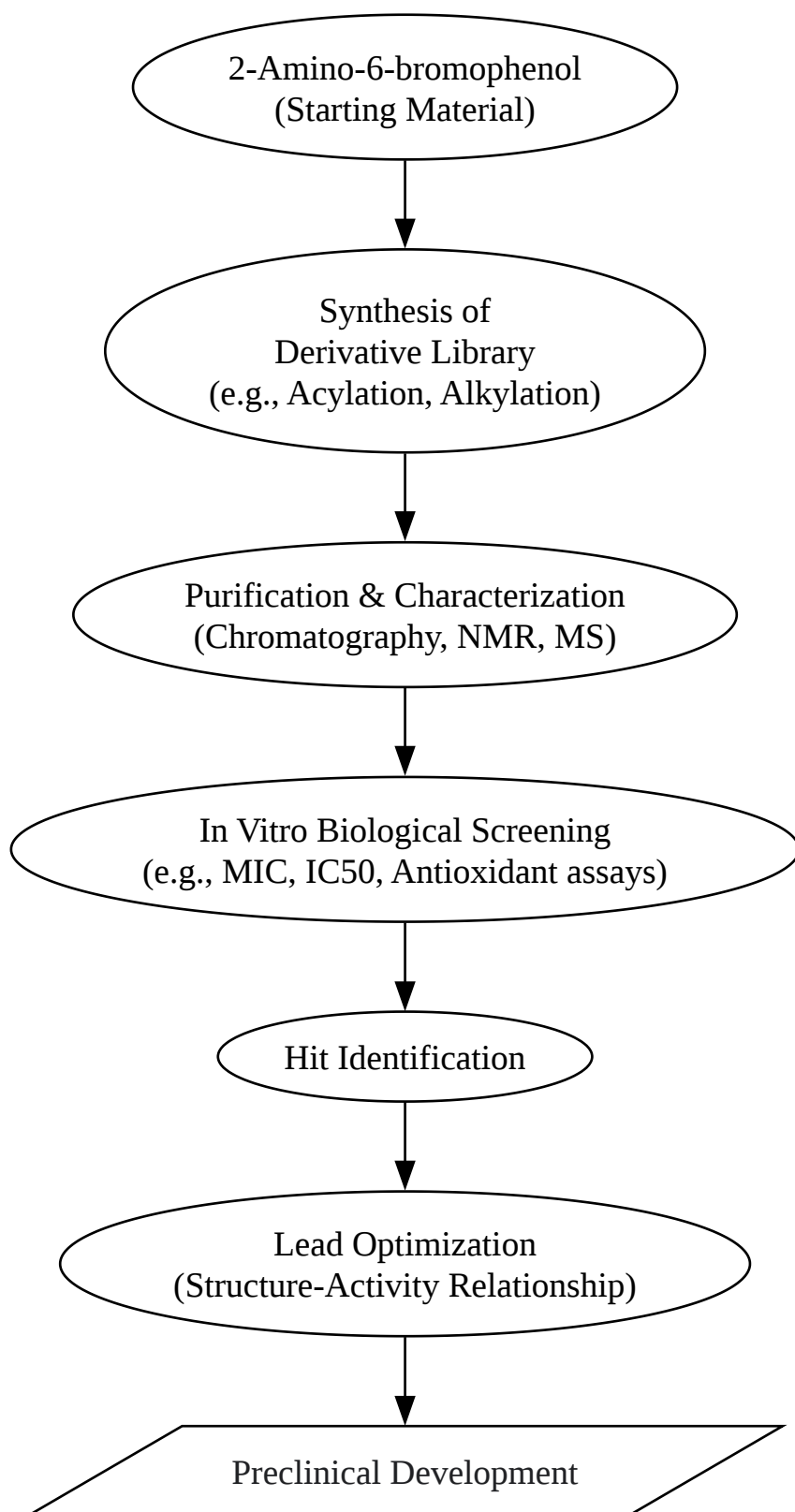
The aminophenol scaffold is a well-established pharmacophore in drug discovery. Derivatives of bromophenols and aminophenols have demonstrated a wide spectrum of biological activities, making **2-Amino-6-bromophenol** a promising starting material for creating novel therapeutic agents.<sup>[8][9]</sup>

- **Anticancer Activity:** Various aminophenol derivatives have been explored for their potential to induce apoptosis and cell cycle arrest in cancer cells.<sup>[8][9][10]</sup> The core structure can be modified to target different pathways in oncology.
- **Antioxidant Properties:** Bromophenols are recognized for their potent antioxidant capabilities, largely due to their ability to scavenge free radicals.<sup>[8][10][11]</sup> Research into new derivatives could yield novel antioxidants for therapeutic or industrial use.
- **Antibacterial Agents:** There is growing interest in bromophenols as antibacterial agents, with some derivatives showing efficacy against multidrug-resistant strains like MRSA.<sup>[12][13]</sup> This is a critical area of research given the rise of antibiotic resistance.
- **Enzyme Inhibition:** Derivatives have been synthesized and evaluated as inhibitors of key enzymes such as carbonic anhydrase and acetylcholinesterase, suggesting potential applications in treating a range of diseases.<sup>[11][14]</sup>
- **Anti-inflammatory Effects:** Phenolic compounds are known for their anti-inflammatory properties, and the 2-aminophenol structure can serve as a key element in designing inhibitors for enzymes in inflammatory cascades, like cyclooxygenases (COX).<sup>[9]</sup>

Table 3: Summary of Potential Biological Activities of Bromophenol/Aminophenol Derivatives

Biological Activity	Type of Derivative/Scaffold	Potential Application	References
Anticancer	Methylated & Acetylated Bromophenols	Oncology, Chemotherapeutics	<a href="#">[8]</a> <a href="#">[10]</a>
Antioxidant	Brominated Diarylmethanones	Neurodegenerative diseases, dietary supplements	<a href="#">[11]</a> <a href="#">[15]</a>
Antibacterial	Dihydroxyacetophenones	Infectious diseases, MRSA treatment	<a href="#">[12]</a> <a href="#">[13]</a>
Enzyme Inhibition	Substituted Bromophenols	Glaucoma (Carbonic Anhydrase), Alzheimer's (AChE)	<a href="#">[11]</a> <a href="#">[14]</a>

| Anti-inflammatory | General Aminophenol Scaffold | Arthritis, Inflammatory Disorders |[\[9\]](#) |



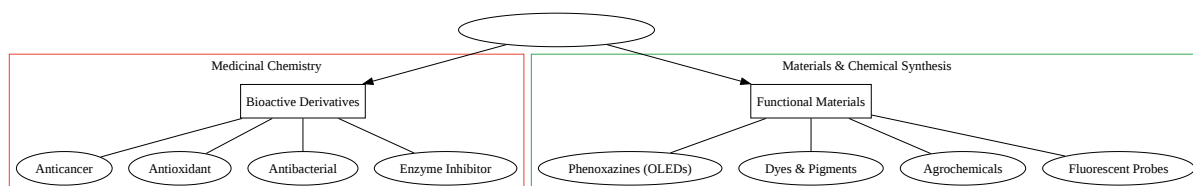
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Diagram 2: Drug Discovery Workflow

## Materials Science and Agrochemicals

Beyond medicine, **2-Amino-6-bromophenol** is a valuable intermediate in other chemical industries.

- **Dyes and Pigments:** It serves as an intermediate for azo dyes, which are known for good light and wash fastness.[4]
- **Agrochemicals:** The reactivity of the functional groups allows for its use as a building block in creating stable and effective herbicides and fungicides.[4]
- **Fluorescent Probes:** The phenolic and amine groups are ideal for conjugation and signal detection, making it a useful precursor for developing fluorescent sensors for laboratory research.[4]



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Diagram 3: Research Areas Derived from **2-Amino-6-bromophenol**

## Key Experimental Protocols

The following protocols provide detailed methodologies for foundational experiments involving **2-Amino-6-bromophenol**.

### Protocol 1: Synthesis of a Phenoxazine Derivative

This protocol describes a general method for the synthesis of a phenoxazine derivative through a condensation reaction.

Objective: To synthesize a substituted phenoxazine from **2-Amino-6-bromophenol** and 2,3-dichloro-1,4-naphthoquinone.<sup>[7]</sup>

Materials:

- **2-Amino-6-bromophenol**
- 2,3-dichloro-1,4-naphthoquinone
- Sodium acetate (anhydrous)
- Ethanol
- Water
- Round-bottom flask with reflux condenser
- Magnetic stirrer and hotplate
- Standard glassware for filtration and recrystallization

Procedure:

- **Reaction Setup:** In a 250 mL round-bottom flask, combine **2-Amino-6-bromophenol** (1 equivalent), 2,3-dichloro-1,4-naphthoquinone (1 equivalent), and sodium acetate (2 equivalents).
- **Solvent Addition:** Add a suitable solvent, such as ethanol or benzene, to the flask (approximately 10-15 mL per gram of aminophenol).
- **Reflux:** Heat the mixture to reflux with constant stirring. The reaction progress can be monitored using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

- **Isolation:** After the reaction is complete, cool the mixture to room temperature. A solid product may precipitate. If so, collect the crude product by vacuum filtration.
- **Purification:** The crude solid is purified by recrystallization. A common solvent system is an ethanol-water mixture (e.g., 2:1 ratio). Dissolve the crude product in a minimum amount of hot ethanol and slowly add water until turbidity persists. Allow the solution to cool slowly to form pure crystals.
- **Drying and Characterization:** Collect the purified crystals by vacuum filtration, wash with cold ethanol, and dry under vacuum. Characterize the final product using NMR, IR, and Mass Spectrometry.

## Protocol 2: General N-Acetylation of 2-Amino-6-bromophenol

This protocol details a standard procedure to synthesize an amide derivative for biological screening.

**Objective:** To synthesize N-(2-bromo-6-hydroxyphenyl)acetamide.

**Materials:**

- **2-Amino-6-bromophenol**
- Acetic anhydride
- Pyridine or another suitable base (e.g., triethylamine)
- Dichloromethane (DCM) or other suitable aprotic solvent
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware

**Procedure:**

- Dissolution: Dissolve **2-Amino-6-bromophenol** (1 equivalent) in DCM in an ice bath.
- Base Addition: Add pyridine (1.2 equivalents) to the solution with stirring.
- Acylation: Add acetic anhydride (1.1 equivalents) dropwise to the cooled solution.
- Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
- Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
- Purification: Purify the crude product via column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization to obtain the pure N-acetylated derivative.

## Protocol 3: Screening for Antioxidant Activity (DPPH Assay)

This protocol outlines a common method to evaluate the free radical scavenging ability of synthesized derivatives.[\[11\]](#)

Objective: To determine the antioxidant capacity of **2-Amino-6-bromophenol** derivatives using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

Materials:

- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol or ethanol
- Test compounds (synthesized derivatives)
- Positive control (e.g., Ascorbic acid, Trolox)
- 96-well microplate

- Microplate reader (spectrophotometer)

#### Procedure:

- Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep purple color.
- Preparation of Test Samples: Prepare a series of dilutions of the test compounds and the positive control in methanol.
- Assay: In a 96-well plate, add a fixed volume of the DPPH solution (e.g., 100  $\mu$ L) to each well.
- Sample Addition: Add a small volume (e.g., 10  $\mu$ L) of the different concentrations of your test compounds, the positive control, or methanol (as a blank) to the wells.
- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance of each well at approximately 517 nm using a microplate reader.
- Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition =  $[(\text{Abs\_control} - \text{Abs\_sample}) / \text{Abs\_control}] * 100$
- IC<sub>50</sub> Determination: Plot the % inhibition against the concentration of the test compounds to determine the IC<sub>50</sub> value (the concentration required to scavenge 50% of the DPPH radicals).

## Conclusion

**2-Amino-6-bromophenol** is a compound of significant strategic importance for research and development in medicinal chemistry, materials science, and the broader chemical industry. Its multifunctional nature provides a robust platform for the synthesis of diverse and complex molecules. The potential to develop novel anticancer, antibacterial, and antioxidant agents, coupled with its utility in creating advanced materials like phenoxazines for electronic applications, ensures that **2-Amino-6-bromophenol** will remain a focal point of scientific

investigation. The protocols and data presented in this guide offer a solid foundation for researchers to explore and unlock the full potential of this versatile chemical intermediate.

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